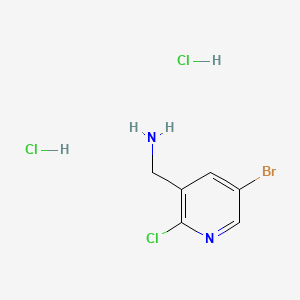
(5-Bromo-2-chloropyridin-3-yl)methanamine dihydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Applications De Recherche Scientifique
Synthesis and Chemical Structure Analysis
Studies have demonstrated the synthesis and structural characterization of novel compounds derived from halogenated pyridines, indicating their potential as intermediates in organic synthesis. For example, the synthesis of Schiff base compounds via condensation reactions involving halogenated pyridines has been explored, revealing their antibacterial activities and providing a foundation for the development of new antimicrobial agents (Wang et al., 2008). Similarly, research on the migration of halogen atoms in halogeno-derivatives of dihydroxypyridine demonstrates the versatility of halogenated pyridines in synthesizing structurally diverse molecules (H. J. Hertog & J. C. Schogt, 2010).
Catalytic Applications and Chemical Transformations
The use of halogenated pyridines in catalytic applications has been reported, where selective amination reactions catalyzed by palladium complexes are notable for producing aminopyridines with high yield and selectivity (Jianguo Ji, Tao Li, & W. Bunnelle, 2003). This highlights the role of halogenated pyridines in facilitating efficient synthetic routes for functionalized pyridines, which are important in pharmaceutical chemistry.
Material Synthesis and Characterization
Research efforts have also focused on the synthesis and characterization of heterocyclic Schiff bases derived from halogenated pyridines, which have shown potential as anticonvulsant agents (S. Pandey & R. Srivastava, 2011). These findings underscore the importance of halogenated pyridines in the development of new therapeutic agents.
Advanced Chemical Synthesis
Further, the efficient synthesis of complex molecules, such as pyrimido[4,5-e][1,3,4] thiadiazine derivatives, from halogenated pyrimidines indicates the broad utility of these compounds in creating novel chemical entities with potential biological activity (M. Rahimizadeh, M. Nikpour, & M. Bakavoli, 2007).
Propriétés
IUPAC Name |
(5-bromo-2-chloropyridin-3-yl)methanamine;dihydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6BrClN2.2ClH/c7-5-1-4(2-9)6(8)10-3-5;;/h1,3H,2,9H2;2*1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UAEFDBPLWFWRDL-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC(=C1CN)Cl)Br.Cl.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8BrCl3N2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(5-Bromo-2-chloropyridin-3-yl)methanamine dihydrochloride | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


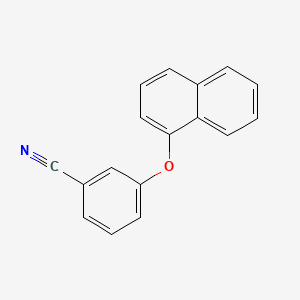
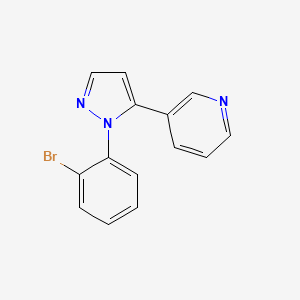
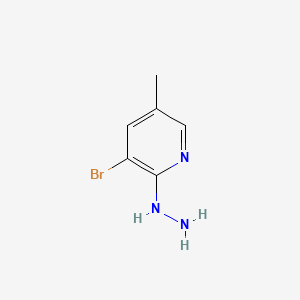
![4-Chloro-6-fluoro-1H-benzo[d]imidazole](/img/structure/B567119.png)
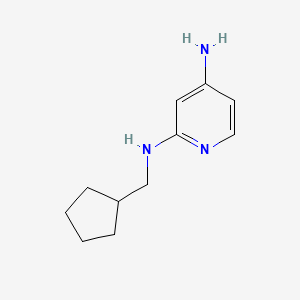
![tert-butyl 3-bromo-1H-pyrazolo[3,4-b]pyridine-1-carboxylate](/img/structure/B567122.png)
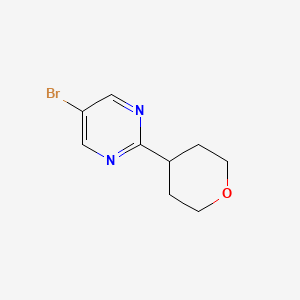
![1-acetyl-4-bromo-1H-pyrrolo[2,3-b]pyridin-6-yl acetate](/img/structure/B567125.png)
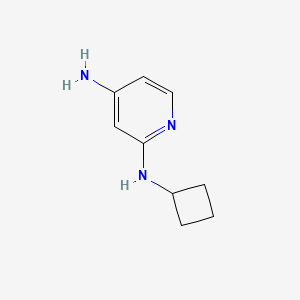
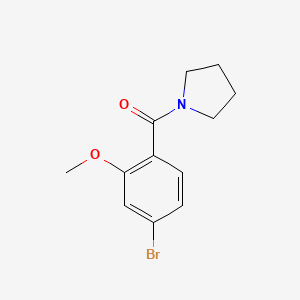
![Methyl-thieno[2,3-d]pyrimidin-2-yl-amine](/img/structure/B567128.png)
![N,N-diethyl-2-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]acetamide](/img/structure/B567130.png)
![[1,2,4]Triazolo[4,3-A]pyridine-7-carboxylic acid](/img/structure/B567131.png)